Mesosulfuron-methyl

Overview

Description

Mesosulfuron-methyl is a sulfonylurea herbicide used in controlling ryegrass in wheat and broad-leaved weeds in other cereals .

Synthesis Analysis

An optimized QuEChERS method with liquid chromatography-tandem mass spectrometry (LC–MS/MS) was developed and validated for the determination of this compound in wheat grain and straw . The surface water sample spiked with a known amount of this compound can be filtered and is afterwards adjusted to pH 3-4 with a few droplets of acetic acid .Molecular Structure Analysis

The molecular formula of this compound is C17H21N5O9S2 . This compound binds to CYP709C56 involving amino acid residues Thr-328, Thr-500, Asn-129, Gln-392, Phe-238, and Phe-242 for achieving O-demethylation .Chemical Reactions Analysis

An optimized QuEChERS method with liquid chromatography-tandem mass spectrometry (LC–MS/MS) was developed and validated for the determination of this compound and diflufenican in wheat grain and straw . The surface water sample spiked with a known amount of this compound can be filtered and is afterwards adjusted to pH 3-4 with a few droplets of acetic acid .Physical and Chemical Properties Analysis

The main data regarding the identity of this compound and its physical and chemical properties are given in Appendix A . The molecular weight of this compound is 503.5 g/mol .Scientific Research Applications

Herbicide Efficacy and Crop Tolerance

Mesosulfuron-methyl, a sulfonylurea herbicide, is predominantly used in agricultural settings, particularly in wheat cultivation. Its application is aimed at controlling specific weed species without causing harm to the crop. For instance, the herbicide has been shown to effectively control Aegilops tauschii in wheat fields, demonstrating its selective action against weeds while being safe for the crop itself (Wang, Tian, & Chen, 2021). Similarly, a study on the differential responses of winter wheat varieties to this compound applications further underscores the compound's specificity and tolerance in various wheat types (Kong et al., 2009).

Weed Resistance and Management Strategies

Continuous use of this compound has led to the development of weed resistance, a significant concern in sustainable agriculture. For example, the American sloughgrass [Beckmannia syzigachne (Steud.) Fernald] developed resistance to this compound, necessitating studies to understand the molecular mechanisms behind this resistance and to develop management strategies (Wang et al., 2019). This indicates the need for rotating herbicides and integrating other weed control methods to prevent resistance buildup.

Environmental Impact and Soil Dynamics

The impact of this compound on the environment, particularly on soil health and microbial communities, is another area of research. Studies have investigated how this compound affects soil biodegradability potential and nitrogen transformation, providing insights into its ecological footprint (Du et al., 2021). Understanding these impacts is crucial for developing sustainable agricultural practices.

Interaction with Other Chemicals

Research also explores how this compound interacts with other chemicals, such as safeners and adjuvants, to enhance its efficacy and reduce potential phytotoxicity. For example, seed dressing with mefenpyr-diethyl as a safener for this compound in wheat illustrates how chemical interactions can be optimized for better weed control and crop safety (Yuan et al., 2021).

Molecular Studies and Mechanism of Action

At the molecular level, studies delve into the mode of action of this compound, particularly its inhibition of acetolactate synthase (ALS) in plants. Research has revealed the specific interactions and structural impacts of this herbicide at the molecular level, contributing to our understanding of how it controls weed growth (Huan-you, 2011).

Mechanism of Action

Target of Action

Mesosulfuron-methyl is a sulfonylurea herbicide that primarily targets the enzyme acetolactate synthase (ALS) . ALS is a key enzyme involved in the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) in plants . By inhibiting this enzyme, this compound disrupts protein synthesis and plant growth, leading to the death of the weed .

Mode of Action

This compound inhibits the activity of ALS, thereby blocking the synthesis of essential amino acids. This inhibition disrupts protein synthesis and cell division in both the shoots and roots of the plant . It is a systemic compound with foliar and soil activity . The herbicide is absorbed by the plant and transported via the phloem and xylem to the site of action .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids. By inhibiting ALS, the herbicide prevents the formation of these amino acids, disrupting protein synthesis and cell division . This leads to growth inhibition and eventual death of the plant . Additionally, the herbicide is metabolized by cytochrome P450 enzymes, specifically CYP709C56, which detoxify this compound into an O-demethylated metabolite .

Pharmacokinetics

This compound is absorbed by the plant and transported to the site of action via the phloem and xylem . It is metabolized by cytochrome P450 enzymes, specifically CYP709C56, into an O-demethylated metabolite . The herbicide exhibits high leachability in the environment, indicating its potential for movement in the soil .

Result of Action

The inhibition of ALS by this compound leads to a disruption in the synthesis of essential amino acids, which in turn disrupts protein synthesis and cell division. This results in growth inhibition and eventual death of the plant . Resistant plants, however, can metabolize the herbicide, reducing its effectiveness .

Action Environment

The effectiveness of this compound can be influenced by environmental factors. For instance, the herbicide exhibits high leachability, indicating its potential for movement in the soil . Furthermore, the herbicide remains phytotoxic in soils long after application, as implied by the long replanting intervals recommended on the labels (up to 12 months) .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Mesosulfuron-methyl functions through the inhibition of acetolactate synthase, an enzyme responsible for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine . This interaction disrupts the normal biochemical reactions within the plant, leading to the death of the weed.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of the enzyme acetolactate synthase, inhibiting its activity. This prevents the synthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and cell growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be observed over time. The compound is stable and does not degrade rapidly, allowing for long-term studies of its effects on cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathway of branched-chain amino acid synthesis. It interacts with the enzyme acetolactate synthase, inhibiting its activity and thus disrupting this metabolic pathway .

Properties

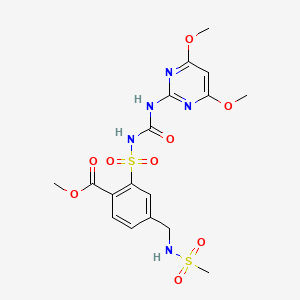

IUPAC Name |

methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-4-(methanesulfonamidomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O9S2/c1-29-13-8-14(30-2)20-16(19-13)21-17(24)22-33(27,28)12-7-10(9-18-32(4,25)26)5-6-11(12)15(23)31-3/h5-8,18H,9H2,1-4H3,(H2,19,20,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFKBBMCXCMCAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)CNS(=O)(=O)C)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034712 | |

| Record name | Mesosulfuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In hexane <0.2, acetone 13.66, toluene 0.013, ethyl acetate 2, methylene chloride 3.8 (all in g/L, 20 °C), In water (g/L at 20 °C): 7.24X10-3 (pH 5); 0.483 (pH 7); 15.39 (pH 9) | |

| Record name | Mesosulfuron-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7889 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.53 gm/cu cm at 23 °C | |

| Record name | Mesosulfuron-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7889 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.1X10-8 mPa /SRC: 8.25X10-14 mm Hg/ at 25 °C | |

| Record name | Mesosulfuron-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7889 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Mesosulfuron-methyl belongs to the class of chemicals called sulfonyl ureas. The chemical works by inhibiting the enzyme acetolactate synthase (ALS), which leads to depletion of key amino acids that are necessary for protein synthesis and plant growth. | |

| Record name | Mesosulfuron-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7889 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Cream-colored solid | |

CAS No. |

208465-21-8 | |

| Record name | Mesosulfuron-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208465-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesosulfuron-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208465218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesosulfuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-4-[[(methylsulfonyl)amino]methyl]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESOSULFURON-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22L00R79A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mesosulfuron-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7889 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

195.4 °C | |

| Record name | Mesosulfuron-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7889 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

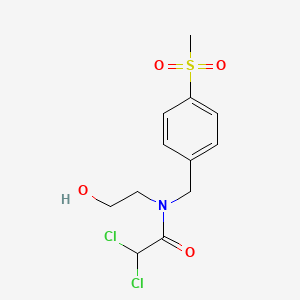

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

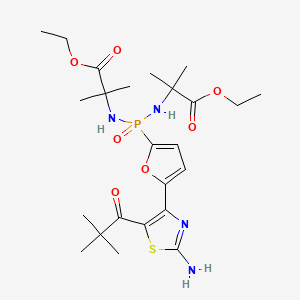

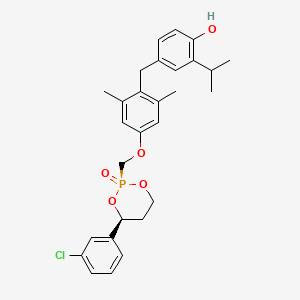

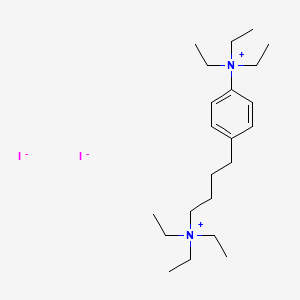

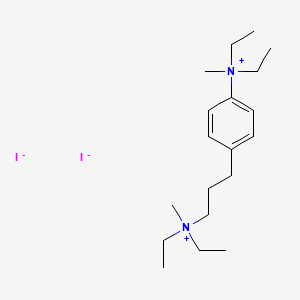

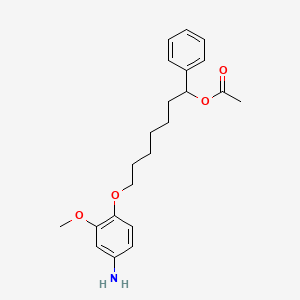

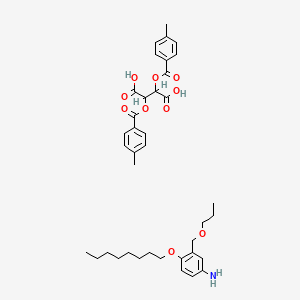

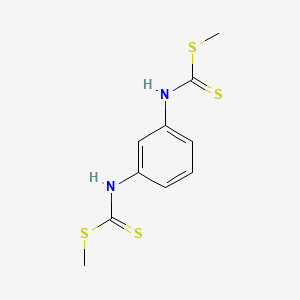

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-[[(4S)-2-oxo-4-pyridin-4-yl-1,3,2lambda5-dioxaphosphinan-2-yl]oxymethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B1676233.png)